TC-G 1004

Adenosine A2A receptor GPCR Parkinson's disease

TC-G 1004 (compound 16j) is a potent, orally active adenosine A2A receptor antagonist engineered for Parkinson's disease research. With a sub-nanomolar Ki (0.44 nM) and >100-fold selectivity over A1 receptors, it eliminates confounding off-target effects, unlike earlier A2A antagonists. Its clean CYP/hERG profile, excellent oral bioavailability across species, and robust in vivo efficacy (MED 3 mg/kg) make it a superior tool for CNS target engagement studies and L-DOPA combination experiments. Avoid experimental variability—choose the high-purity, well-characterized benchmark standard.

Molecular Formula C22H27N7O2
Molecular Weight 421.5 g/mol
Cat. No. B1662364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC-G 1004
SynonymsN-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]acetamide
Molecular FormulaC22H27N7O2
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC(=CC(=N2)NC(=O)C)C3=NC(=CC=C3)N4CCC(CC4)OC)C
InChIInChI=1S/C22H27N7O2/c1-14-12-15(2)29(27-14)22-25-19(13-20(26-22)23-16(3)30)18-6-5-7-21(24-18)28-10-8-17(31-4)9-11-28/h5-7,12-13,17H,8-11H2,1-4H3,(H,23,25,26,30)
InChIKeyJENSDTKXNVHSSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TC-G 1004: A Highly Selective, Orally Active Adenosine A2A Receptor Antagonist for Parkinson's Disease Research


TC-G 1004 (compound 16j) is a potent, orally active antagonist of the adenosine A2A receptor with a chemical structure defined by the IUPAC name N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]acetamide, a molecular weight of 421.5 g/mol, and the molecular formula C22H27N7O2 . It exhibits a Ki of 0.44 nM at the human A2A receptor (hA2A) and demonstrates >100-fold selectivity over the human A1 receptor (hA1), for which it has a Ki of 80 nM [1]. This compound was identified through a lead optimization campaign targeting Parkinson's disease and is characterized by good oral exposure across species and a favorable preclinical safety profile, including the absence of cytochrome P450 or hERG channel liabilities .

Why In-Class Adenosine A2A Antagonists Cannot Be Substituted for TC-G 1004


While many compounds are categorized as adenosine A2A receptor antagonists, their pharmacological profiles—including receptor binding affinity, subtype selectivity, oral bioavailability, safety pharmacology, and in vivo efficacy—vary substantially, precluding generic substitution in research applications. TC-G 1004 was specifically optimized to address the limitations of earlier A2A antagonists, such as poor aqueous solubility, inadequate oral exposure in non-rodent species, and time-dependent CYP3A4 inhibition, which are common liabilities among in-class compounds [1]. Direct substitution of TC-G 1004 with a less selective or less well-characterized analog could confound experimental results, particularly in studies requiring robust oral dosing, sustained target engagement in the CNS, or a clean CYP/hERG safety profile .

Quantitative Differentiation of TC-G 1004 vs. Key A2A Antagonist Comparators


Superior A2A Binding Affinity Compared to ZM241385, Istradefylline, and SCH58261

TC-G 1004 exhibits a 3.2-fold higher binding affinity for the human A2A receptor than ZM241385 (Ki 0.44 nM vs. 1.4 nM) and 5-fold higher affinity than Istradefylline (Ki 0.44 nM vs. 2.2 nM), as determined by radioligand displacement assays [1]. Against SCH58261, which lacks a reported human A2A Ki in the same assay format, TC-G 1004 demonstrates an approximately 4.5- to 5.2-fold improvement based on the rat and bovine A2A Ki values (2.3 nM and 2.0 nM) . This enhanced potency translates to a lower concentration requirement for equivalent target engagement in vitro.

Adenosine A2A receptor GPCR Parkinson's disease Radioligand binding assay

Unmatched A2A/A1 Selectivity Ratio vs. Istradefylline and A2A Antagonist 1

TC-G 1004 demonstrates a >100-fold selectivity for hA2A over hA1 (Ki ratio: 80 nM / 0.44 nM = 182-fold), surpassing the selectivity of Istradefylline (68-fold; Ki 150 nM / 2.2 nM) and A2A receptor antagonist 1 (66-fold; Ki 264 nM / 4 nM) [1]. This high degree of selectivity minimizes confounding A1-mediated effects, such as bradycardia and sedation, which are known to be driven by A1 receptor activation and are particularly relevant in in vivo behavioral and cardiovascular safety studies [2].

Receptor subtype selectivity A1 receptor Off-target pharmacology Parkinson's disease

Demonstrated Oral Efficacy in a Parkinson's Disease Model with a Low MED

TC-G 1004 exhibits robust oral activity in a validated Parkinson's disease model, potentiating L-DOPA-induced contralateral rotations in 6-hydroxydopamine (6-OHDA)-lesioned rats with a minimum effective dose (MED) of 3 mg/kg p.o. [1]. This level of in vivo efficacy at a relatively low oral dose distinguishes TC-G 1004 from many other A2A antagonists, for which detailed oral efficacy data in this specific model are either absent or require higher doses. For instance, ZM241385 has been shown to have rapid elimination and moderate clearance in rats, limiting its oral utility, while Istradefylline's in vivo antiparkinsonian activity is well-documented but its MED in this specific L-DOPA potentiation assay is not directly comparable [2].

In vivo efficacy Oral bioavailability 6-OHDA rat model L-DOPA potentiation Parkinson's disease

Favorable Preclinical Safety Profile: No CYP or hERG Liabilities

TC-G 1004 was specifically engineered to overcome the time-dependent CYP3A4 inhibition observed with its predecessor, compound 16a, and was found to have no cytochrome P450 inhibition issues [1]. Additionally, it exhibited no hERG channel blockade, a common liability associated with QT prolongation and cardiotoxicity . In contrast, the clinically approved A2A antagonist Istradefylline is a known inhibitor of CYP3A4 and CYP3A5, which can lead to significant drug-drug interactions and necessitates careful dose adjustment when co-administered with other CYP3A4 substrates [2]. This clean safety profile positions TC-G 1004 as a superior tool compound for preclinical studies where minimizing off-target pharmacology is critical.

CYP450 inhibition hERG channel Cardiotoxicity Drug-drug interaction Safety pharmacology

Recommended Research Applications for TC-G 1004 Based on Quantitative Evidence


Parkinson's Disease Preclinical Efficacy Studies in Rodent Models

Given its high affinity, excellent selectivity, and demonstrated oral efficacy at a low MED (3 mg/kg) in the 6-OHDA-lesioned rat model, TC-G 1004 is an ideal tool compound for evaluating A2A receptor antagonism as a therapeutic strategy in Parkinson's disease [1]. Its ability to potentiate L-DOPA-induced rotations without confounding A1-mediated effects makes it particularly suitable for combination studies with levodopa or other antiparkinsonian agents .

Drug-Drug Interaction and Safety Pharmacology Profiling

The compound's clean profile—lacking CYP inhibition and hERG channel blockade—makes it a valuable reference standard or negative control in panels designed to assess the safety pharmacology of new chemical entities . Its lack of CYP interaction is a key differentiator from Istradefylline, which inhibits CYP3A4/5 and can complicate DDI assessments [2].

High-Throughput Screening and Binding Assay Development

With a sub-nanomolar Ki for the hA2A receptor and high selectivity, TC-G 1004 serves as an excellent positive control or reference ligand in radioligand binding assays, fluorescence polarization assays, and other high-throughput screening formats targeting the adenosine A2A receptor [3]. Its high purity (≥98% HPLC) and established solubility in DMSO and acidic vehicles support robust assay reproducibility .

Comparative In Vivo Pharmacokinetic and Brain Penetration Studies

TC-G 1004's good oral exposure in both rodent and non-rodent species, as documented in the lead optimization study, makes it a useful benchmark for assessing the oral bioavailability and brain penetration of novel A2A antagonists [4]. It can be used to validate new formulations or delivery strategies aimed at improving CNS exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for TC-G 1004

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.